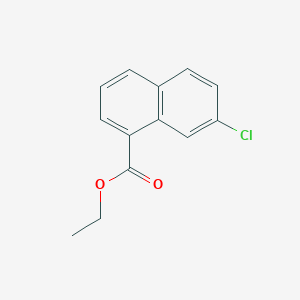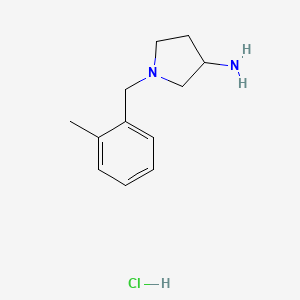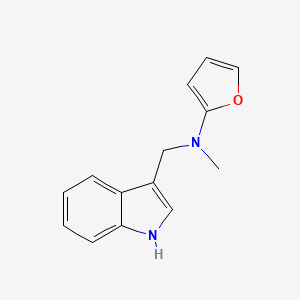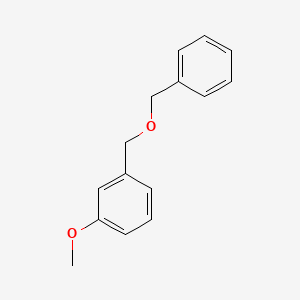
3-Methyl-3-piperidinooxindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3-(piperidin-1-yl)indolin-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperidine ring attached to an indolin-2-one core, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(piperidin-1-yl)indolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylindole with piperidine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-3-(piperidin-1-yl)indolin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indolin-2-one derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
3-methyl-3-(piperidin-1-yl)indolin-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methyl-3-(piperidin-1-yl)indolin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(piperidin-4-yl)indolin-2-one: Another indole derivative with a similar structure but different substitution pattern.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
3-methyl-3-(piperidin-1-yl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Numéro CAS |
55490-24-9 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
3-methyl-3-piperidin-1-yl-1H-indol-2-one |
InChI |
InChI=1S/C14H18N2O/c1-14(16-9-5-2-6-10-16)11-7-3-4-8-12(11)15-13(14)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17) |
Clé InChI |
LWKNVQZPRGAQEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2NC1=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)

![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)






